
Mercuric ethylhexoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “Mercuric ethylhexoate” are not available, mercury compounds are generally synthesized through various chemical reactions . For example, tribenzamides were synthesized from newly synthesized diamine and p-alkoxybenzoic acids by amidation reaction .Molecular Structure Analysis
The molecular structure of mercury compounds is complex and depends on the specific compound . For instance, the mold Aspergillus nidulans showed that increased mercury tolerance was associated with the upregulation of the transcriptional regulator gene hflB in response to mercury exposure .Chemical Reactions Analysis
Mercury compounds undergo various chemical reactions. For example, mercurial diuretics act primarily on active transport of sodium . The mechanism of action probably involves a firm attachment of mercury to a sulfhydryl group of a renal enzyme that helps to generate energy for sodium transport, or to a sodium carrier .Physical And Chemical Properties Analysis
Mercury is a silvery-white, shiny metal, which is liquid at room temperature . Due to its high surface tension, mercury has the ability to wet metals . When the solubility limit of a metal in mercury is exceeded, mercury still can wet the metal forming a thick silvery amalgam paste .Safety And Hazards
Direcciones Futuras
Future studies may focus on the design of novel strategies for targeting toxic metals in order to have a better understanding of the metal complexes behavior in living organisms . An alternative approach could be the development of nanostructured antimicrobials, which possess new chemical, physical and biological properties .
Propiedades
IUPAC Name |
bis(2-ethylhexanoyloxy)mercury |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16O2.Hg/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGIDAFGRCVREO-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)O[Hg]OC(=O)C(CC)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30HgO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mercuric ethylhexoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


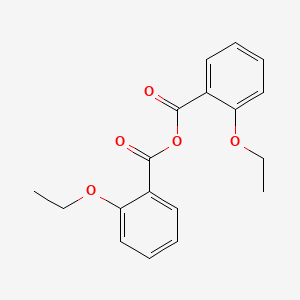
![(9R,12S,13S,16S,17S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-ol](/img/structure/B579480.png)

![[(2S,3R,4R,5R,6R)-3-acetamido-2,5-dimethoxy-6-(methoxymethyl)oxan-4-yl] acetate](/img/structure/B579485.png)
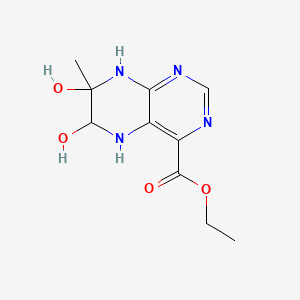

![Hexathia[3,3]-o-cyclophane](/img/structure/B579488.png)
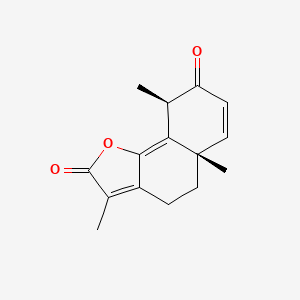


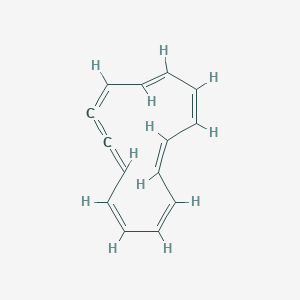
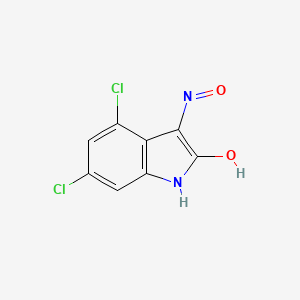
![1-Ethyl-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]pyridin-1-ium tetrafluoroborate](/img/structure/B579498.png)